![molecular formula C9H10Br2O2 B2575418 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione CAS No. 56813-61-7](/img/structure/B2575418.png)
3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione is a chemical compound with the molecular formula C9H10Br2O2 and a molecular weight of 309.98 . It is a derivative of bicyclo[3.3.1]nonane-2,6-dione .
Synthesis Analysis
The synthesis of 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione and its derivatives has been a subject of research . For instance, one study describes the synthesis of 1,5- or 3,7-unsubstituted derivatives of the title dilactams . Another study mentions the preparation of 3,3,7,7-tetramethyl-2,6-dimethylenebicyclo[3.3.1]nonane by methylation of bicyclo[3.3.1]nonane-2,6-dione followed by a Wittig reaction .Molecular Structure Analysis
The molecular structure of 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione has been analyzed in several studies . For example, one study discusses the hydrogen bonding generated self-assembly as a heterochiral infinite diagonal zigzag tape found in the crystal of a related compound .Chemical Reactions Analysis
The chemical reactions involving 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione have been studied . For instance, one research mentions the photochemical rearrangement of bicyclo[3,3,1]nona-3,7-diene-2,6-diones to the triasteranedione by successive 1,2-acyl shifts and to a dihydrocoumarin by a 1,5-acyl shift .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Phase Changes
3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione has been a subject of study for its unique crystal structures and phase changes. The crystal structures of this compound and its derivatives have been explored, revealing a transition to a face-centered-cubic orientationally disordered phase near 363 K. The detailed study of these phase changes provides insights into the molecular packing in the solid state, with the molecules adopting a chair-chair conformation (Brunelli et al., 2007).
Supramolecular Chemistry
The compound's derivatives have been noted for their chiral cavities, reminiscent of Tröger's base, a well-known molecule in supramolecular chemistry. This similarity has led to the exploration of these compounds for use in the field of supramolecular chemistry, particularly due to their potential for forming chiral molecular clefts (Turner & Harding, 2005).
Stereochemistry and Chiroptical Properties
The stereochemistry and chiroptical properties of derivatives of 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione have been extensively studied. This includes research into enantiomerically pure unsaturated derivatives, exploring their molecular geometry and the impact of different substituents on their chiroptical properties. These studies are crucial for understanding the stereochemical complexity and the potential applications of these compounds in chiral recognition and other areas (Stončius et al., 2015).
Photochemical Transformations
The photochemistry of certain derivatives has been investigated, particularly focusing on the UV-induced transformation of trans-trans to cis-cis isomers. This transformation involves complex intramolecular reactions and provides valuable insights into the reactivity and stability of these compounds under specific conditions (Averina et al., 2001).
Eigenschaften
IUPAC Name |
3,7-dibromobicyclo[3.3.1]nonane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c10-6-2-4-1-5(9(6)13)3-7(11)8(4)12/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVHTPMZYCHYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C(=O)C1CC(C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis(7-oxaspiro[3.5]nonan-2-yl)urea](/img/structure/B2575339.png)
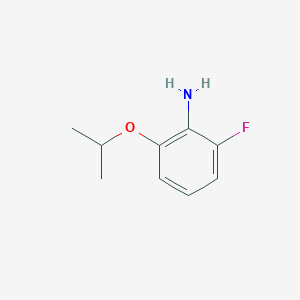
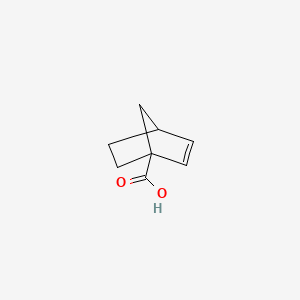
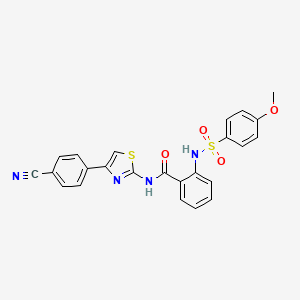
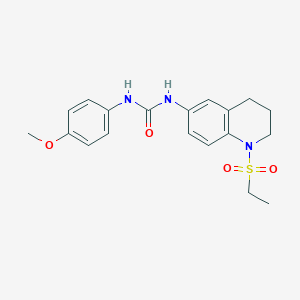
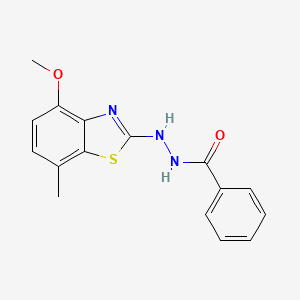
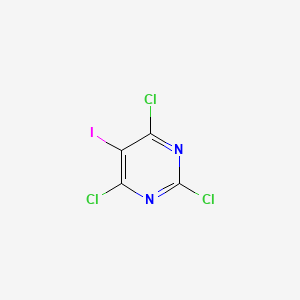
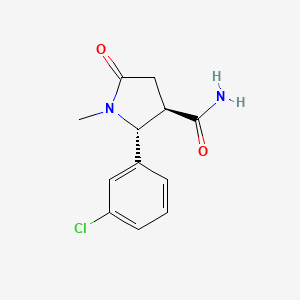
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)
![N-(2-fluorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2575352.png)
![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)
![4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B2575357.png)